

# Application Notes and Protocols: Long-Term ALZ-801 (Valiltramiprosate) Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Atl-801  |           |
| Cat. No.:            | B1665307 | Get Quote |

These application notes provide a detailed overview of the long-term treatment protocols for ALZ-801 (valiltramiprosate), an investigational oral agent for the treatment of early Alzheimer's disease (AD). The information is compiled from Phase 2 and the pivotal Phase 3 APOLLOE4 clinical trials, targeting researchers, scientists, and drug development professionals.

## **Introduction to ALZ-801**

ALZ-801, or valiltramiprosate, is a first-in-class oral small molecule designed as a disease-modifying therapy for Alzheimer's disease. It is a prodrug of tramiprosate and functions by inhibiting the formation of neurotoxic soluble beta-amyloid (Aβ) oligomers, a key pathological driver in AD.[1] This upstream mechanism of action distinguishes it from other anti-amyloid agents that primarily target existing amyloid plaques. Clinical development has focused on genetically defined populations at high risk for AD, particularly carriers of the apolipoprotein E4 (APOE4) allele.

## **Mechanism of Action**

ALZ-801 is metabolized to tramiprosate (homotaurine), which directly interacts with A $\beta$  monomers. This interaction prevents the misfolding and aggregation of A $\beta$  into soluble oligomers, which are implicated in synaptic dysfunction and neuronal toxicity. By targeting this early step in the amyloid cascade, ALZ-801 aims to slow disease progression. The Phase 3 clinical dose of 265 mg twice daily is projected to achieve sufficient brain exposure to fully inhibit A $\beta$ 42 oligomer formation.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. alzheon.com [alzheon.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Long-Term ALZ-801 (Valiltramiprosate) Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665307#long-term-treatment-protocols-for-alz-801-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com